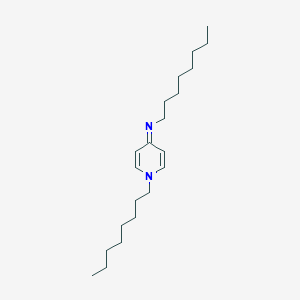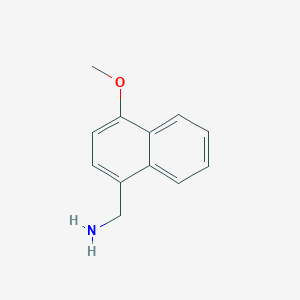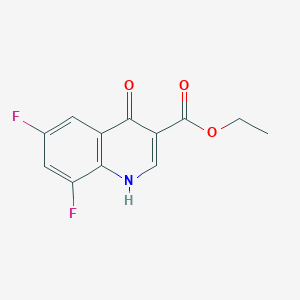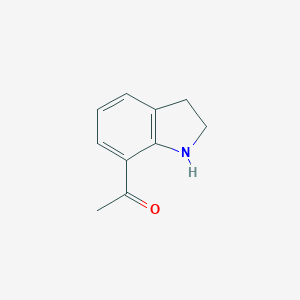
Pirtenidine
Übersicht
Beschreibung
Pirtenidine is an antimicrobial agent known for its efficacy against oral plaque-forming microorganisms. It has been found to significantly reduce the adherence of Candida species to buccal epithelial cells in vitro .
Vorbereitungsmethoden
The synthesis of pyridine derivatives, including pirtenidine, can be achieved through various methods. One common approach involves the condensation of aldehydes or ketones with ammonia. This method was first detailed by Chichibabin in 1929 . Other methods include the Hantzsch synthesis, which involves the condensation of an aldehyde, two equivalents of a 1,3-dicarbonyl compound, and ammonia .
Analyse Chemischer Reaktionen
Pirtenidin kann, wie andere Pyridinderivate, verschiedene chemische Reaktionen eingehen:
Oxidation: Pyridinderivate können mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Reduktion kann mit Wasserstoff in Gegenwart eines Katalysators wie Palladium auf Kohlenstoff erreicht werden.
Substitution: Elektrophile Substitutionsreaktionen können am Stickstoffatom oder an den Kohlenstoffatomen des Pyridinrings auftreten. Gängige Reagenzien sind Halogene und Nitriermittel.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
Pirtenidin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht wegen seiner antimikrobiellen Eigenschaften und seiner Fähigkeit, die Adhärenz von Mikroorganismen zu reduzieren.
Medizin: Potenzielle Anwendungen bei der Behandlung von Infektionen, die durch Candida-Arten verursacht werden.
Industrie: Wird in der Formulierung antimikrobieller Mittel für Mundpflegeprodukte verwendet.
5. Wirkmechanismus
Der genaue Wirkmechanismus von Pirtenidin ist nicht vollständig geklärt. Es ist bekannt, dass es die Adhärenz von Mikroorganismen an Epithelzellen beeinträchtigt und so ihre Fähigkeit zur Bildung von Biofilmen reduziert. Dieser Effekt wird wahrscheinlich durch die Störung von Zell Oberflächenproteinen vermittelt, die an der Adhäsion beteiligt sind .
Wirkmechanismus
The exact mechanism of action of pirtenidine is not fully understood. it is known to interfere with the adherence of microorganisms to epithelial cells, thereby reducing their ability to form biofilms. This effect is likely mediated through the disruption of cell surface proteins involved in adhesion .
Vergleich Mit ähnlichen Verbindungen
Pirtenidin kann mit anderen antimikrobiellen Wirkstoffen verglichen werden, wie z. B.:
Pirfenidon: Wird zur Behandlung der idiopathischen Lungenfibrose eingesetzt.
Nintedanib: Ein weiteres antifibrotisches Mittel, das für ähnliche Indikationen wie Pirfenidon eingesetzt wird.
Pirtenidin ist einzigartig in seiner spezifischen Anwendung gegen orale Mikroorganismen und seiner möglichen Verwendung in Mundpflegeprodukten.
Eigenschaften
IUPAC Name |
N,1-dioctylpyridin-4-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38N2/c1-3-5-7-9-11-13-17-22-21-15-19-23(20-16-21)18-14-12-10-8-6-4-2/h15-16,19-20H,3-14,17-18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTPDNXJDCPXAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN=C1C=CN(C=C1)CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90146143 | |
| Record name | Pirtenidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90146143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103923-27-9 | |
| Record name | N-(1-Octyl-4(1H)-pyridinylidene)-1-octanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103923-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pirtenidine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103923279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pirtenidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90146143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIRTENIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6ON6743TM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the mechanism of action of pirtenidine against Candida albicans?
A1: While the exact mechanism is not fully elucidated, research suggests that this compound disrupts the lipid and sterol composition of Candida albicans cell membranes. [] This disruption is evidenced by:
- Reduced total lipid and sterol content: Compared to untreated cells, C. albicans exposed to this compound exhibit a significant decrease in overall lipids and sterols. []
- Altered lipid profile: Specifically, this compound exposure leads to increased proportions of phosphatidylglycerol, phosphatidylcholine, and monogalactosyldiacylglycerol, along with decreased phosphatidic acid. []
- Shifts in fatty acid composition: this compound-treated C. albicans display higher proportions of palmitic and linolenic acids, coupled with a lower proportion of oleic acid, ultimately affecting the C16/C18 fatty acid ratio. []
- Specific sterol alterations: Exposure to this compound causes a notable increase in the levels of squalene and 4,14-dimethylzymosterol within C. albicans. []
Q2: How does the antifungal activity of this compound compare to that of octenidine?
A2: Both this compound and octenidine exhibit antifungal activity against Candida albicans, but they appear to act through different mechanisms. Although both compounds induce changes in the lipid and sterol profiles of C. albicans, the specific alterations differ. [] For instance, while this compound increases squalene and 4,14-dimethylzymosterol, octenidine increases zymosterol and obtusifoliol. [] This suggests distinct interactions with cellular pathways involved in lipid and sterol biosynthesis. Further research is needed to fully understand the nuances of their respective modes of action.
Q3: What is the pharmacokinetic profile of this compound in rats and dogs?
A3: Studies in rats and dogs have revealed key aspects of this compound's pharmacokinetic behavior:
- Absorption: Following oral administration, this compound exhibited low oral bioavailability in both species (estimated at 0.3% in rats and 10% in dogs). [] The low bioavailability suggests limited absorption from the gastrointestinal tract.
- Distribution: Intravenous administration demonstrated extensive distribution, with a large volume of distribution (8.6 L/kg in rats and 3.3 L/kg in dogs), implying widespread penetration into tissues. []
- Metabolism and Excretion: While specific metabolic pathways have not been fully characterized, the high clearance rate observed in both species (2.7 L/h/kg in rats and 1.5 L/h/kg in dogs) points towards rapid metabolism and/or elimination. []
- Elimination Half-Life: this compound exhibited a short terminal half-life (around 2 hours) in both rats and dogs following intravenous administration. [] This rapid elimination further underscores the need for optimized delivery strategies to maintain therapeutic concentrations.
Q4: Has this compound shown efficacy in inhibiting dental plaque formation?
A4: Yes, in vitro studies have demonstrated that this compound possesses potent inhibitory activity against dental plaque formation. Notably, it displayed nine-fold greater potency against Streptococcus sobrinus 6715-13 compared to chlorhexidine, a widely used antimicrobial agent in oral care. [] This finding highlights this compound's potential as a promising candidate for preventing and managing dental plaque.
Q5: Does this compound affect the adherence of Candida species?
A5: Research indicates that sub-inhibitory concentrations of this compound can significantly reduce the adhesion of various Candida species, including C. albicans, C. tropicalis, and C. kefyr, to human buccal epithelial cells. [] This effect was observed when either the yeast cells, the epithelial cells, or both were pretreated with this compound, suggesting that the compound may act on both cell types to prevent adherence. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[2-(4-Methoxyphenyl)ethyl]piperidine-4-ketoxime](/img/structure/B33996.png)
![[[2-(1,3-Dichloro-1,1,3,3-Tetrafluoro-2-Hydroxy-Propan-2-ylCyclohexylidene]Amino]Thiourea](/img/structure/B33997.png)
![6-Bromo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B34002.png)
![2,4-Diphenylpyrimido[1,2-a]benzimidazole](/img/structure/B34003.png)


![2-[(E)-2-(3-chlorophenyl)ethenyl]-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine](/img/structure/B34008.png)




